
Fexofenadinone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fexofenadinone Hydrochloride is a second-generation antihistamine used primarily to treat allergy symptoms such as hay fever and urticaria. It is a selective peripheral H1 receptor antagonist, which means it blocks the action of histamine at the H1 receptor sites, preventing the symptoms associated with allergies . Unlike first-generation antihistamines, this compound does not cross the blood-brain barrier, thus minimizing sedative effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fexofenadinone Hydrochloride typically involves the reduction of a carboxylate derivative, followed by hydrolysis with a base such as alkali metal hydroxides to obtain the carboxylic acid derivative . The process may also involve the use of potassium bicarbonate aqueous solution and methylene dichloride for extraction and washing . The final product is obtained by dissolving this compound in ethanol, followed by drying under reduced pressure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes the use of high-performance liquid chromatography (HPLC) for the quantitative determination of the compound in bulk drug and pharmaceutical dosage forms .
Analyse Chemischer Reaktionen
Types of Reactions: Fexofenadinone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the ZnBr2-catalyzed transposition of α-haloketones to terminal carboxylic acids and microbial oxidation of non-activated C-H bonds are notable reactions .
Common Reagents and Conditions: Common reagents used in these reactions include ZnBr2 for catalysis and microbial agents for oxidation. The conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include carboxylic acid derivatives and other intermediates that are crucial for the synthesis of this compound .
Wissenschaftliche Forschungsanwendungen
Fexofenadinone Hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antihistamine action and the development of new antihistamine drugs . In biology, it is used to investigate the role of histamine in allergic reactions and other physiological processes . In medicine, it is used to treat allergic rhinitis, chronic idiopathic urticaria, and other allergic conditions . Industrially, it is used in the formulation of various pharmaceutical products .
Wirkmechanismus
Fexofenadinone Hydrochloride works by selectively blocking the H1 receptors in the gastrointestinal tract, large blood vessels, and bronchial smooth muscle . This prevents the activation of these receptors by histamine, thereby preventing the symptoms associated with allergies . The compound does not cross the blood-brain barrier, which minimizes its sedative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include Cetirizine, Loratadine, and Desloratadine . These compounds are also second-generation antihistamines used to treat allergic conditions.
Uniqueness: Fexofenadinone Hydrochloride is unique in its minimal sedative effects compared to other antihistamines like Cetirizine . It also has a favorable safety profile, making it suitable for use in individuals who require minimal cognitive and psychomotor impairment .
Eigenschaften
CAS-Nummer |
153439-43-1 |
|---|---|
Molekularformel |
C32H38ClNO4 |
Molekulargewicht |
536.1 g/mol |
IUPAC-Name |
2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C32H37NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28,37H,9,14,19-23H2,1-2H3,(H,35,36);1H |
InChI-Schlüssel |
WQPDEFGECAUPKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


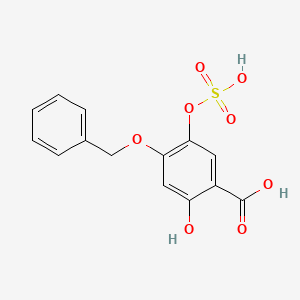
![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)

![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)
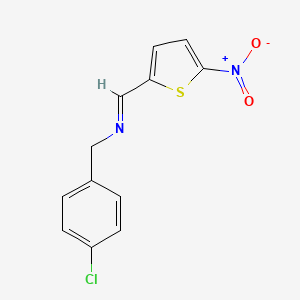
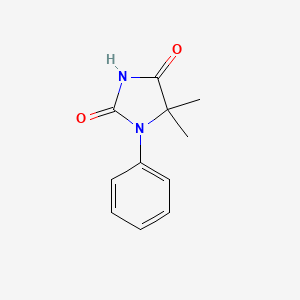
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
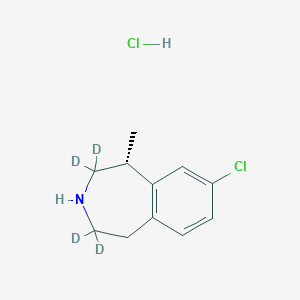
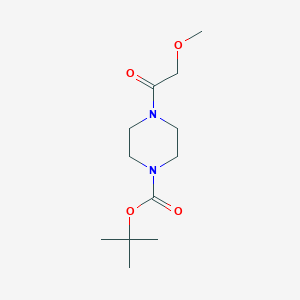
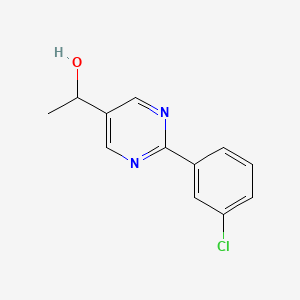
![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)
